Cindunistat
Overview
Description
Cindunistat, also known as SD-6010, is a small molecule drug that functions as a selective inhibitor of inducible nitric oxide synthase (iNOS). It was initially developed by Pfizer Inc. for the treatment of osteoarthritis, particularly targeting the knee . The compound has a molecular formula of C8H17N3O2S and a molecular weight of 219.3 g/mol .
Preparation Methods
Cindunistat can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the reaction of L-cysteine with acetimidoylaminoethyl compounds under controlled conditions to form the desired product . Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored under nitrogen and kept away from moisture to maintain its stability .
Chemical Reactions Analysis
Cindunistat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of this compound.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study the inhibition of nitric oxide synthase.
Biology: Investigated for its effects on cellular processes involving nitric oxide production.
Industry: Utilized in research and development for the creation of new drugs targeting inflammatory diseases.
Mechanism of Action
Cindunistat exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of nitric oxide, a molecule involved in various inflammatory processes. By inhibiting iNOS, this compound reduces the production of nitric oxide, thereby decreasing inflammation and associated symptoms . The compound binds to the active site of iNOS, preventing its interaction with substrates and subsequent nitric oxide production .
Comparison with Similar Compounds
Cindunistat is unique in its selective inhibition of iNOS compared to other similar compounds. Some similar compounds include:
Aminoguanidine: Another iNOS inhibitor but with less selectivity.
L-NMMA (NG-Monomethyl-L-arginine): A non-selective inhibitor of nitric oxide synthase.
1400W: A selective iNOS inhibitor but with different binding properties compared to this compound. This compound’s uniqueness lies in its high selectivity and potency as an iNOS inhibitor, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-6(9)11-3-4-14-5-8(2,10)7(12)13/h3-5,10H2,1-2H3,(H2,9,11)(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBJAUFHPXRBKI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCSCC(C)(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCSC[C@@](C)(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189934 | |
Record name | Cindunistat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364067-22-1 | |
Record name | Cindunistat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364067221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cindunistat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CINDUNISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC7BI6Z7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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